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Introduction
C-peptide, a 31-amino acid polypeptide, is a byproduct of the cleavage of proinsulin into

insulin.[1][2] Unlike insulin, which is significantly cleared by the liver, C-peptide is primarily

degraded by the kidneys and has a longer half-life.[2][3] Consequently, the concentration of C-

peptide in urine is 20 to 50 times higher than in plasma, making it a reliable and non-invasive

marker for pancreatic β-cell function and average insulin secretion over a period.[4]

Measurement of urinary C-peptide is particularly advantageous in studies involving insulin

administration, as it allows for the specific quantification of endogenous insulin production.

Rats, like mice, produce two isoforms of proinsulin (I and II), which should be considered when

selecting a quantification method. This document provides detailed protocols for the

quantification of C-peptide in rat urine samples using Enzyme-Linked Immunosorbent Assay

(ELISA), a widely used and robust method. Additionally, an overview of Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an alternative method is

discussed.
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Proinsulin is synthesized in the β-cells of the Islets of Langerhans. It is then processed by

prohormone convertases (PC2 and PC3) and carboxypeptidase H, which cleave the C-peptide

to release equimolar amounts of insulin and C-peptide.
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Caption: Proinsulin processing and C-peptide secretion pathway.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of commercially available

ELISA kits for the measurement of rat C-peptide.

Parameter
Kit 1 (Eagle
Biosciences)

Kit 2 (ALPCO)
Kit 3 (Meso Scale
Discovery)

Assay Type Sandwich ELISA Sandwich ELISA Sandwich ELISA

Sample Type Serum, Plasma Serum, Plasma Serum, Plasma

Sensitivity 0.3 ng/mL 10.8 pM

LLOD calculated

based on 2.5 SD

above background

Dynamic Range 0.3 - 6 ng/mL 50 - 4,500 pM Not specified

Intra-assay CV < 4.2% Not specified Not specified

Inter-assay CV < 7.5% Not specified Not specified

Sample Volume 10 µL 10 µL 25 µL or less
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Experimental Protocols
Method 1: Enzyme-Linked Immunosorbent Assay
(ELISA)
This protocol provides a generalized procedure for a sandwich ELISA, which is the most

common format for C-peptide quantification. Specific details may vary between commercial

kits, and the manufacturer's instructions should always be followed.

1. Principle of the Assay

The sandwich ELISA method utilizes a microplate pre-coated with a monoclonal antibody

specific to rat C-peptide. Standards and samples are pipetted into the wells, and any C-peptide

present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-rat C-

peptide antibody is added. Following another wash, a streptavidin-HRP conjugate is added,

which binds to the biotinylated antibody. A substrate solution is then added, and the color

development is proportional to the amount of bound C-peptide. The reaction is stopped, and

the absorbance is measured at 450 nm.

2. Materials and Reagents

Rat C-Peptide ELISA Kit (containing pre-coated microplate, standards, detection antibody,

wash buffer, substrate, and stop solution)

Distilled or deionized water

Precision pipettes and tips

Graduated cylinders

Tubes for sample and standard dilutions

Microplate reader capable of measuring absorbance at 450 nm

Microplate shaker (optional, but recommended)

Absorbent paper
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3. Sample Collection and Preparation

For 24-hour urine collection, house the rat in a metabolic cage to allow for the separation of

urine and feces.

To prevent degradation, collect urine in a container with a preservative, such as boric acid.

Centrifuge the collected urine samples for 20 minutes at 1,000 x g at 2-8°C to remove any

particulate matter.

Collect the supernatant for analysis.

Urine samples can be assayed immediately or stored in aliquots at -20°C or -80°C for later

use. Avoid repeated freeze-thaw cycles.

Depending on the expected concentration, dilute the urine samples with the assay diluent

provided in the kit. A standard dilution range for urine is 2 to 16-fold.

4. Assay Procedure
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Preparation

Assay Steps

Data Analysis

Bring all reagents and samples
to room temperature

Prepare standard dilutions

Prepare urine sample dilutions

Add 100 µL of standard or
sample to each well

Incubate for 2.5 hours at RT

Wash wells 3 times

Add 100 µL of detection
antibody to each well

Incubate for 1.5 hours at RT

Wash wells 3 times

Add 100 µL of streptavidin
solution to each well

Incubate for 45 minutes at RT

Wash wells 5 times

Add 100 µL of TMB
substrate to each well

Incubate for 30 minutes at RT
(protect from light)

Add 50 µL of stop
solution to each well

Read absorbance at 450 nm

Plot standard curve and
calculate sample concentrations
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Caption: Generalized ELISA workflow for rat urine C-peptide quantification.
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Preparation: Bring all reagents, samples, and standards to room temperature before use.

Prepare serial dilutions of the C-peptide standard as per the kit instructions to generate a

standard curve. Prepare dilutions of the urine samples.

Binding: Add 100 µL of each standard and diluted sample to the appropriate wells. Incubate

for 2.5 hours at room temperature.

Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate

for 1.5 hours at room temperature.

Washing: Repeat the wash step.

Streptavidin-HRP: Add 100 µL of the prepared streptavidin solution. Incubate for 45 minutes

at room temperature.

Washing: Aspirate and wash the wells five times.

Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate

for 30 minutes at room temperature in the dark.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Measurement: Immediately read the absorbance of each well at 450 nm using a microplate

reader.

5. Data Analysis

Create a standard curve by plotting the mean absorbance for each standard on the y-axis

against the concentration on the x-axis.

Use a four-parameter logistic (4-PL) curve fit for the best results.

Determine the concentration of C-peptide in the samples by interpolating their mean

absorbance values from the standard curve.
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Multiply the interpolated concentration by the dilution factor to obtain the actual C-peptide

concentration in the original urine sample.

Method 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of peptides. While more

complex and requiring specialized equipment, it can be a valuable alternative to

immunoassays.

1. Principle of the Method

This method involves the extraction of C-peptide from the urine matrix, followed by separation

using liquid chromatography and detection by tandem mass spectrometry. A stable isotopically

labeled internal standard is typically used for accurate quantification.

2. Sample Preparation

Sample preparation for LC-MS/MS is more extensive and may involve protein precipitation

followed by solid-phase extraction (SPE) to remove interfering substances.

A common approach involves a multi-step purification process, including methanol

precipitation and sequential use of different SPE cartridges (e.g., reversed-phase and ion-

exchange).

3. LC-MS/MS Analysis

Chromatographic separation is typically performed on a C18 column with a gradient elution

using a mobile phase of water and acetonitrile containing formic acid.

Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring

(MRM) mode, which provides high selectivity and sensitivity.

4. Data Analysis

The concentration of C-peptide in the sample is determined by comparing the peak area

ratio of the analyte to the internal standard against a calibration curve.
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Conclusion
The quantification of C-peptide in rat urine is a robust method for assessing pancreatic β-cell

function. The ELISA method is a widely accessible, reliable, and straightforward technique

suitable for most research applications. For studies requiring higher specificity or the

simultaneous analysis of multiple analytes, LC-MS/MS provides a powerful alternative. Proper

sample collection and preparation are critical for obtaining accurate and reproducible results

with either method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3028951?utm_src=pdf-custom-synthesis
https://www.mesoscale.com/~/media/files/data%20sheets/ds%20mouse%20rat%20c-peptide.pdf
https://emedicine.medscape.com/article/2087824-overview
https://emedicine.medscape.com/article/2087824-overview
https://www.ncbi.nlm.nih.gov/books/NBK526026/
https://www.raybiotech.com/mouse-c-peptide-eia-eiam-cpe
https://www.benchchem.com/product/b3028951#method-for-quantifying-c-peptide-1-in-rat-urine-samples
https://www.benchchem.com/product/b3028951#method-for-quantifying-c-peptide-1-in-rat-urine-samples
https://www.benchchem.com/product/b3028951#method-for-quantifying-c-peptide-1-in-rat-urine-samples
https://www.benchchem.com/product/b3028951#method-for-quantifying-c-peptide-1-in-rat-urine-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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